2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 5-phenyl-1,2-oxazol-3-ylmethyl group. This structure combines the aromatic and electron-deficient isoindole-dione moiety with the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen.
Properties
IUPAC Name |
2-[(5-phenyl-1,2-oxazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(23-19-13)12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNORFBXFSIHBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of appropriate precursors, such as phenyl-substituted amino acids or their derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the phenyl group to a more oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
**Sub
Biological Activity
The compound 2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an isoindole core with an oxazole substituent, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Studies have shown that derivatives related to isoindole structures exhibit significant COX inhibitory activity, particularly against COX-2, which is associated with inflammatory responses .
- Receptor Binding : The presence of the oxazole moiety allows for interaction with cell surface receptors, potentially modulating signaling pathways that influence cell proliferation and survival.
Anti-inflammatory Activity
Research indicates that derivatives of isoindole compounds demonstrate anti-inflammatory properties. For example, studies have shown that certain isoindole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. It has been observed to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is beneficial in reducing cellular damage associated with various diseases .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines in vitro. For instance, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways .
Case Studies
A recent study explored the effects of a related isoindole derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis at concentrations ranging from 10 to 50 µM. The IC50 values were calculated and compared with standard chemotherapeutic agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Isoindole Derivative | 25 | Apoptosis induction |
| Standard Chemotherapy Agent | 30 | DNA damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related isoindole-1,3-dione derivatives from , highlighting differences in substituents, spectroscopic properties, and synthetic yields.
Table 1: Structural and Spectroscopic Comparison
| Compound Name & Structure | Key Substituents | Melting Point (°C) | IR Stretches (cm⁻¹) | Notable NMR Shifts (δ, ppm) | Synthesis Yield |
|---|---|---|---|---|---|
| Target : 2-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-isoindole-1,3-dione | Oxazole ring with phenyl group | Not reported | ~1785, ~1714 (C=O); 1250–1300 (C-O-C) | Aromatic protons: ~7.5–8.2; CH2: ~4.5–5.0 | Not reported |
| 13c : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione | Triazolidine-thione, phenyl | >300 | 1785, 1714 (C=O); 1217 (C=S) | Ar-H: 7.15–8.19; NH: 9.45, 11.54 | 42% |
| 14 : 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione | Triazolidine-thione | >300 | 1781, 1707 (C=O); 1222 (C=S) | Ar-H: 7.48–8.35; NH: 8.04–10.31 | 33% |
| 15 : (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide | Benzohydrazide, ethylidene linker | 247–249 | 1781, 1704 (C=O); 1672 (C=O hydrazide) | Ar-H: 7.59–8.10; CH3: 2.56, 2.64 | 48% |
Key Observations:
Structural Differences :
- The target compound’s oxazole substituent contrasts with the triazolidine-thione (13c, 14) and benzohydrazide (15) groups in analogs. The oxazole’s aromaticity and lack of sulfur distinguish it from the thione-containing 13c and 14, which exhibit strong C=S IR stretches (~1217–1222 cm⁻¹) absent in the target .
- Compound 15’s hydrazide moiety introduces an additional carbonyl (1672 cm⁻¹), absent in the oxazole-based target.
Spectroscopic Features :
- IR : All compounds share isoindole-dione carbonyl stretches (~1700–1785 cm⁻¹). The target’s oxazole C-O-C stretch (~1250–1300 cm⁻¹) differs from the C=S in 13c/14 and the hydrazide C=O in 15 .
- NMR : The target’s oxazole methylene protons (CH2) would resonate near δ 4.5–5.0, distinct from the NH signals in 13c/14 (δ 8.04–11.54) or the split CH3 in 15 (δ 2.56, 2.64) .
Synthetic Yields :
- Yields for analogs range from 33% (14) to 48% (15). The target’s yield is unreported, but oxazole synthesis (e.g., via cyclization) may require optimized conditions compared to the thiosemicarbazide reactions used for 13c/14 .
Thermal Stability :
- The triazolidine-thione derivatives (13c, 14) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular hydrogen bonding and sulfur-mediated interactions. The target’s melting point is unreported but may be lower due to reduced polarity from the oxazole group.
Research Implications
The oxazole substituent in 2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-isoindole-1,3-dione may enhance metabolic stability compared to thione analogs (13c, 14), as oxazoles are less prone to oxidation than thiones. However, the absence of sulfur could reduce metal-binding capacity, limiting applications in catalysis or metalloprotein inhibition. Further studies should explore crystallographic data (e.g., via SHELXL ) and biological activity to contextualize its utility relative to similar compounds.
Q & A
Q. How should researchers address reproducibility challenges in multi-step syntheses of this compound?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert gas purging) in detail.
- Intermediate Characterization : Validate purity at each step via HPLC or GC-MS.
- Collaborative Validation : Share samples with independent labs to confirm spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
